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MAGE-2 (212-220)

Cat. No.: B1575067
Attention: For research use only. Not for human or veterinary use.
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Description

The MAGE-2 (212-220) peptide, with the amino acid sequence EGDCAPEEK , is an antigenic peptide presented by the HLA-C*07:01 allele . This peptide is of significant interest in cancer immunotherapy research because it is derived from the MAGE-2 protein, which belongs to the Melanoma-Associated Antigen (MAGE) family of Cancer-Testis Antigens (CTAs) . CTAs are characterized by their restricted expression in immune-privileged germline tissues and their frequent aberrant re-expression in a wide range of malignant tumors, making them ideal targets for tumor-specific immune responses . A key feature of this peptide is its presentation by HLA-Cw7, an HLA class I molecule expressed by a large proportion of the population . Furthermore, the EGDCAPEEK epitope is not unique to MAGE-2; it is also encoded by the MAGE-3, MAGE-6, and MAGE-12 genes . This broad representation across multiple MAGE genes reduces the potential for tumor immune escape through the loss of a single antigen, thereby enhancing its value as a target for antitumoral vaccination strategies . Research has demonstrated that cytotoxic T lymphocyte (CTL) clones specific to this peptide can efficiently lyse HLA-Cw7 positive tumor cell lines expressing relevant MAGE genes, confirming that the peptide is naturally processed and presented on the surface of cancer cells . This high-purity peptide is supplied for research applications, including the in vitro stimulation and detection of antigen-specific T-cells in assays such as ELISPOT, intracellular cytokine staining (ICS), cytotoxicity, and proliferation assays . It is intended for use in foundational immunology and the development of novel cancer immunotherapies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

sequence

EGDCAPEEK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen 2 (212-220); MAGE-2 (212-220)

Origin of Product

United States

Molecular Biology of Mage 2 212 220 Antigen Processing and Presentation

Intracellular Generation of MAGE-2 (212-220) Peptide.creative-peptides.com

The journey of the MAGE-2 (212-220) peptide from a full-length intracellular protein to a small, presented antigen involves a series of precise enzymatic steps.

Proteasomal Processing of MAGE-2 Protein.creative-peptides.com

The initial and crucial step in the generation of most MHC class I-presented peptides is the degradation of the source protein by the proteasome. The full-length MAGE-2 protein is targeted for proteasomal degradation, a process that can be influenced by cellular stress and the specific type of proteasome present (standard proteasome vs. immunoproteasome). google.comgoogleapis.com This complex machinery cleaves the protein into smaller peptide fragments of varying lengths. The precise cleavage sites that liberate the precursor to the MAGE-2 (212-220) epitope are determined by the proteasome's enzymatic specificity. It is believed that the proteasome generates a peptide that is longer than the final 9-amino acid epitope, which then requires further trimming.

Amino-terminal Trimming and Peptide Maturation.

Following proteasomal cleavage, the resulting peptide precursors are often too long to fit into the peptide-binding groove of MHC class I molecules. These precursors are then subjected to amino-terminal trimming by aminopeptidases residing in the endoplasmic reticulum (ER), such as ERAP1 and ERAP2. nih.gov This trimming process is essential for generating the mature 9-amino acid MAGE-2 (212-220) peptide with the precise length and sequence required for high-affinity binding to the appropriate MHC class I molecule. nih.govnih.gov The efficiency of this trimming can significantly impact the quantity of the final epitope available for presentation.

Major Histocompatibility Complex Class I (MHC-I) Binding and Presentation of MAGE-2 (212-220).nih.govcreative-peptides.comgoogle.comaai.org

Once the mature MAGE-2 (212-220) peptide is generated, it must bind to an MHC class I molecule to be presented on the cell surface.

HLA Allele Specificity for MAGE-2 (212-220) Presentation (e.g., HLA-Cw7).nih.govgoogle.comaai.org

The presentation of the MAGE-2 (212-220) peptide is highly specific to a particular Human Leukocyte Antigen (HLA) allele, which is the human version of MHC. Research has identified HLA-Cw7 as the restricting HLA allele for this peptide. nih.govcreative-peptides.comaai.org This means that only individuals expressing the HLA-Cw7 allele can effectively present the MAGE-2 (212-220) peptide to their immune system. This specificity is a critical factor in determining which patients may benefit from immunotherapies targeting this antigen. The peptide EGDCAPEEK has been shown to be recognized by CTLs in the context of HLA-Cw7. nih.govaai.org

Regulation of MAGE-2 (212-220) Expression and Antigen Presentation in Malignant Cells.nih.govgoogle.comaai.orgnih.gov

The expression of MAGE-A genes, including MAGE-2, is typically restricted to germ cells in healthy individuals but becomes aberrantly activated in various types of cancer. nih.govnih.govfrontiersin.org This tumor-specific expression is a key reason why MAGE antigens are attractive targets for cancer immunotherapy. frontiersin.org

Immunological Recognition and Response to Mage 2 212 220

T-Cell Receptor (TCR) Recognition of MAGE-2 (212-220) - MHC-I Complex

The critical first step in the immune response against tumor cells expressing the MAGE-2 (212-220) peptide is the recognition of the peptide-MHC-I complex by a specific T-cell receptor (TCR). mdpi.com T-cells utilize their surface TCRs to surveil for peptides presented by MHC molecules. mdpi.com This recognition event is the primary determinant of T-cell activation and the subsequent immune cascade. mdpi.com The interaction between the TCR and the MAGE-2 (212-220)-MHC-I complex is a highly specific molecular event, dictating the initiation and effectiveness of the anti-tumor immune response.

A newly identified antigenic peptide, corresponding to position 212-220 of MAGE-2, -3, -6, and -12, is presented by HLA-Cw7 molecules. aai.orgresearchgate.net A CTL clone that recognizes this peptide has been isolated. aai.orgresearchgate.net

The effectiveness of the T-cell response is largely governed by the specificity and avidity of the TCR for the MAGE-2 (212-220)-MHC-I complex. Specificity ensures that the T-cell accurately targets tumor cells presenting the MAGE-2 peptide, while avidity, the accumulated strength of multiple TCR-pMHC interactions, is a critical determinant of T-cell activation. nih.gov

Functional avidity, which measures the efficacy of antigen recognition by a CTL, integrates several factors including TCR affinity, the influence of co-receptors like CD8, and the role of adhesion molecules. aacrjournals.org While high avidity is often sought after in immunotherapy, studies on anti-MAGE-A3.A1 CTLs have suggested that exceptionally high avidity may not be the sole determinant of their capacity to trigger tumor regression. aacrjournals.org The relationship between TCR affinity and T-cell responsiveness is complex, with a plateau in activity observed at the higher end of the physiological affinity range. nih.gov TCRs with affinities significantly above this range may even exhibit reduced activity or a loss of specificity. nih.gov

ParameterDescriptionImportance in MAGE-2 (212-220) Recognition
Specificity The ability of a TCR to distinguish the MAGE-2 (212-220)-MHC-I complex from other peptide-MHC complexes.Prevents off-target effects and ensures a focused anti-tumor response.
Affinity The strength of the binding between a single TCR and the MAGE-2 (212-220)-MHC-I complex.A key component of avidity, influencing the initial signal for T-cell activation.
Avidity The overall strength of the interaction between a T-cell and a target cell, resulting from multiple TCR-pMHC engagements.A critical factor for T-cell activation and subsequent effector functions. nih.gov
Functional Avidity The concentration of peptide required to achieve 50% of maximal lysis, integrating multiple cellular factors.Provides a measure of the overall efficacy of antigen recognition by a CTL. aacrjournals.org

Analysis of the T-cell receptor (TCR) repertoire provides a detailed picture of the diversity and clonal expansion of T-cells responding to a specific antigen like MAGE-2 (212-220). High-throughput sequencing of TCRs allows for the tracking of specific T-cell clones and their proliferation in response to the antigen. frontiersin.org This analysis is crucial for understanding the dynamics of the immune response in cancer patients. mdpi.comnih.gov

The TCR repertoire in the tumor microenvironment is dynamic and changes with tumor progression or treatment. mdpi.com A more restricted TCR repertoire, indicating the expansion of specific T-cell clones, is often observed in cancer patients compared to healthy individuals, both within the tumor and in peripheral blood. mdpi.com For instance, a study on colorectal cancer patients revealed biased TRBV–J gene usage and a higher level of TCR repertoire overlaps compared to healthy donors. mdpi.com Techniques combining single-cell RNA sequencing with TCR sequencing can link the transcriptional profiles of T-cells with their specific TCR sequences, offering deeper insights into the clonality and function of antigen-specific T-cells. frontiersin.orgnih.gov

Specificity and Avidity of Anti-MAGE-2 (212-220) TCRs.

Cytotoxic T Lymphocyte (CTL) Induction and Effector Functions against MAGE-2 (212-220) Expressing Cells

The recognition of the MAGE-2 (212-220)-MHC-I complex by a specific TCR initiates the activation and proliferation of cytotoxic T lymphocytes (CTLs). These CTLs are the primary effector cells responsible for eliminating tumor cells that express the MAGE-2 antigen. nih.gov The induction of a robust CTL response is a central goal of MAGE-2-targeted cancer immunotherapies. aai.orgresearchgate.net

In vitro studies have demonstrated that CTLs specific for MAGE-n-derived peptides can be successfully induced from the peripheral blood mononuclear cells of healthy donors. nih.gov These induced CTLs show specific lysis against target cells pulsed with the corresponding peptide and against HLA-A2+ hepatocellular carcinoma (HCC) cells that express MAGE-n. nih.gov This specific activity is inhibited by antibodies against MHC class I, confirming the MHC-restricted nature of the recognition. nih.gov

The process of generating a sufficient number of functional MAGE-2 (212-220) specific CTLs involves two key steps: priming and expansion. Priming is the initial activation of naive T-cells, which requires presentation of the MAGE-2 peptide by professional antigen-presenting cells (APCs), such as dendritic cells (DCs). aai.orgresearchgate.net These APCs process and present the antigen, providing the necessary co-stimulatory signals for T-cell activation. mdpi.com

Following priming, the activated T-cells undergo clonal expansion, a rapid proliferation to generate a large population of effector CTLs. This expansion can be facilitated in vitro by repeated stimulation with peptide-pulsed APCs. nih.gov For example, monocyte-derived DCs infected with a lentiviral vector encoding MAGE-3 have been used to stimulate CD8+ T lymphocytes and isolate CTL clones. aai.org The use of gene-modified DCs offers the advantage of long-lasting expression of the antigen and a broad array of antigenic peptides. aai.orgresearchgate.net

Once primed and expanded, MAGE-2 (212-220) specific CTLs employ several mechanisms to kill tumor cells. The primary pathway involves the release of cytotoxic granules containing perforin (B1180081) and granzymes. nih.govki.se Upon recognition of the target cell, CTLs release these granules at the immunological synapse. Perforin forms pores in the target cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death). nih.gov

A second major pathway is the Fas/FasL (CD95/CD95L) interaction. nih.govki.se Activated CTLs express Fas ligand (FasL) on their surface, which binds to the Fas receptor on the target tumor cell, triggering an apoptotic signaling cascade. nih.gov Additionally, CTLs can secrete cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which can have direct or indirect anti-tumor effects. ki.se Studies have shown that HLA-Cw7 tumor cell lines expressing MAGE genes are lysed by CTLs specific for the MAGE-2 (212-220) peptide, indicating efficient processing and presentation of the peptide on tumor cells. aai.orgresearchgate.net

Cytotoxic MechanismDescriptionKey Molecules
Granule Exocytosis Release of lytic granules at the immunological synapse, leading to target cell apoptosis. nih.govPerforin, Granzymes
Death Receptor Pathway Interaction of cell surface receptors and ligands that triggers apoptosis in the target cell. nih.govFas/FasL (CD95/CD95L)
Cytokine Secretion Release of soluble factors that can directly or indirectly inhibit tumor growth. ki.seIFN-γ, TNF-α

Priming and Expansion of MAGE-2 (212-220) Specific CTLs.

Role of MAGE-2 (212-220) in Tumor Immunosurveillance and Immune Escape Mechanisms

The expression of MAGE-2 (212-220) on tumor cells makes them potential targets for the immune system, a process known as tumor immunosurveillance. nih.gov However, tumors can develop various strategies to evade this immune recognition and destruction, a phenomenon called immune escape. creative-diagnostics.com

One of the most common immune escape mechanisms is the downregulation or loss of MHC class I expression on the surface of tumor cells. nih.gov This prevents the presentation of tumor antigens like MAGE-2 (212-220) to CTLs, rendering the tumor cells invisible to the immune system. nih.gov This downregulation can occur in 40-90% of human tumors and often correlates with a poorer prognosis. nih.gov Other mechanisms include the development of an immunosuppressive tumor microenvironment, which can inhibit T-cell function through the recruitment of regulatory T-cells (Tregs) and the production of inhibitory cytokines. frontiersin.orgmdpi.com Tumors may also upregulate immune checkpoint molecules, such as PD-L1, which can induce T-cell exhaustion. creative-diagnostics.comfrontiersin.org The fact that the MAGE-2 (212-220) peptide is encoded by several MAGE genes may reduce the risk of tumor escape due to the loss of a single antigen. aai.orgresearchgate.net

Preclinical Immunotherapy Strategies Targeting Mage 2 212 220

Peptide-Based Vaccination Strategies Utilizing MAGE-2 (212-220) Epitope

Peptide-based cancer vaccines represent a promising immunotherapeutic approach that aims to stimulate the host's immune system to recognize and eliminate tumor cells. nih.govnih.gov These vaccines utilize short amino acid sequences, known as epitopes, which are derived from tumor-associated antigens (TAAs) or tumor-specific antigens (TSAs). nih.govfrontiersin.org The MAGE-2 (212-220) peptide, with the sequence EGDCAPEEK, is a tumor-specific antigenic peptide presented by HLA-Cw7 molecules. aai.orgcreative-peptides.com This epitope is of particular interest as it is shared among several MAGE family members, including MAGE-2, -3, -6, and -12, potentially reducing the risk of tumor escape through antigen loss. aai.org

The fundamental mechanism of peptide-based vaccines involves the administration of synthetic peptides, which are then taken up by antigen-presenting cells (APCs), most notably dendritic cells (DCs). nih.govfrontiersin.org These APCs process the peptides and present them on their surface via major histocompatibility complex (MHC) molecules to T cells. nih.govmdpi.com This interaction activates T cells, particularly cytotoxic T lymphocytes (CTLs), to identify and destroy cancer cells that display the same epitope. nih.govnih.gov

Adjuvant Systems and Delivery Platforms for MAGE-2 (212-220) Peptides

A significant challenge in the development of peptide-based vaccines is the inherently low immunogenicity of synthetic peptides. mdpi.comacs.org To overcome this, peptides are often formulated with adjuvants, which are substances that enhance the immune response. nih.govnih.gov Adjuvants stimulate the innate immune system, leading to the activation of APCs and promoting a robust T-cell response. nih.govmdpi.com Commonly used adjuvants in preclinical and clinical studies include aluminum salts, incomplete Freund's adjuvant (IFA), and Toll-like receptor (TLR) agonists. nih.govmdpi.com For instance, the combination of a peptide vaccine with a TLR ligand adjuvant has been shown to promote a Th1-biased response, which is crucial for effective anti-tumor immunity. nih.gov In one study, the TLR-3 agonist Poly-ICLC was used as an adjuvant with a MAGE-A3 peptide vaccine to enhance T-cell priming. gliknik.com

Delivery systems are also critical for protecting peptides from enzymatic degradation, improving their solubility, and ensuring their targeted delivery to APCs. nih.govfrontiersin.org Various platforms have been explored, including:

Liposomes: These are lipid-based vesicles that can encapsulate peptides, protecting them and facilitating their uptake by APCs. nih.govgoogle.com

Nanoparticles: Polymeric nanoparticles and micelles can shield peptides from degradation and enhance their circulation time and delivery to lymph nodes where immune responses are initiated. nih.govembopress.org

Virus-like particles (VLPs): These are self-assembling protein structures that can display peptide antigens in a highly repetitive manner, mimicking a viral infection and thereby potently stimulating the immune system. acs.org

The choice of adjuvant and delivery system is crucial for tailoring the immune response, whether it be humoral (antibody-based) or cellular (T-cell mediated), to effectively target the tumor. nih.govmdpi.com

Enhanced Immunogenicity through MAGE-2 (212-220) Peptide Modification

To further boost the effectiveness of peptide vaccines, various modifications to the peptide sequence itself can be made. These modifications aim to increase the peptide's stability, its binding affinity to MHC molecules, and its recognition by T-cell receptors (TCRs). nih.gov

One common strategy is the use of long peptides (20-35 amino acids). frontiersin.org Unlike short peptides that are designed to bind directly to a specific MHC class I molecule, long peptides require processing by APCs. This allows for the generation of multiple epitopes that can be presented on both MHC class I and class II molecules, thereby activating both CD8+ CTLs and CD4+ helper T cells. frontiersin.org The activation of CD4+ T cells is particularly important as they provide crucial help to CTLs and contribute to the generation of long-term immunological memory. mdpi.comnih.gov A recent study demonstrated that dendritic cells loaded with a MAGE-A2 long peptide could effectively stimulate T-cell proliferation and cytotoxicity against prostate cancer cell lines. nih.govnih.gov

Other modifications include chemical alterations to the peptide backbone or amino acid substitutions to improve stability and MHC binding. nih.gov For example, a synthetic peptide based on a melanoma-associated antigen was designed with increased HLA-A2 binding capabilities, resulting in an immunized effect in a high percentage of patients. thno.org

Dendritic Cell-Based Approaches for MAGE-2 (212-220) Antigen Presentation

Dendritic cells (DCs) are the most potent APCs and play a central role in initiating and regulating immune responses. nih.govnih.gov Their ability to capture, process, and present antigens to naive T cells makes them an attractive tool for cancer immunotherapy. nih.govepfl.ch DC-based vaccines involve loading DCs with tumor antigens, such as the MAGE-2 (212-220) peptide, and then administering these "educated" DCs to the patient to elicit a tumor-specific immune response. nih.govnih.gov

Ex Vivo Loading and Engineering of Dendritic Cells with MAGE-2 (212-220)

The most common approach for DC-based vaccination involves the ex vivo manipulation of DCs. epfl.ch In this process, monocytes are isolated from a patient's blood and differentiated into immature DCs in the presence of cytokines like GM-CSF and IL-4. nih.gov These immature DCs are then loaded with the MAGE-2 (212-220) antigen.

Several methods can be used for antigen loading:

Peptide Pulsing: DCs are incubated with the synthetic MAGE-2 (212-220) peptide, which then binds to the appropriate HLA molecules on the DC surface. aai.orgelifesciences.org

Protein Loading: Using the full-length MAGE-2 protein allows the DC to process the protein and present multiple epitopes, potentially leading to a broader immune response. aai.org

Genetic Engineering: DCs can be transduced with viral vectors (e.g., lentiviruses) or transfected with mRNA encoding the MAGE-2 antigen. aai.orgmdpi.com This method offers the advantage of long-lasting antigen expression and presentation of a wide array of epitopes. aai.org

Following antigen loading, the DCs are matured using a cocktail of inflammatory signals (e.g., TNF-α, IL-1β, IL-6, and PGE2) to enhance their antigen-presenting capacity and their ability to migrate to lymph nodes. nih.gov

Elicitation of MAGE-2 (212-220) Specific T-Cell Responses by Modified Dendritic Cells

Once reintroduced into the patient, the MAGE-2 (212-220)-loaded and matured DCs migrate to the lymph nodes where they present the antigen to T cells. nih.gov This interaction leads to the activation and expansion of MAGE-2 (212-220)-specific CTLs. aai.orgnih.gov

Preclinical studies have consistently demonstrated the ability of modified DCs to induce potent anti-tumor T-cell responses. For example, a study using DCs transduced with a lentiviral vector encoding MAGE-3 (which shares the 212-220 epitope with MAGE-2) successfully isolated a CTL clone that recognized the EGDCAPEEK peptide presented by HLA-Cw7. aai.org This CTL clone was able to lyse tumor cell lines expressing MAGE-2, -3, -6, or -12, confirming that the peptide is naturally processed and presented by tumor cells. aai.org

Another study showed that DCs pulsed with a MAGE-A2 long peptide could stimulate significant T-cell proliferation and induce CTLs that produced high levels of interferon-gamma (IFN-γ) and effectively killed prostate cancer cells expressing MAGE-A2. nih.govnih.gov The production of IFN-γ is a hallmark of a Th1-type immune response, which is critical for cell-mediated anti-tumor immunity. nih.gov

Adoptive T-Cell Therapy Concepts Incorporating MAGE-2 (212-220) Specificity

Adoptive T-cell therapy (ACT) is a powerful form of immunotherapy that involves the infusion of large numbers of tumor-reactive T cells into a patient. mdpi.comnih.gov These T cells can be isolated from the patient's own tumor (tumor-infiltrating lymphocytes, or TILs) or genetically engineered to express a TCR that recognizes a specific tumor antigen like MAGE-2 (212-220). mdpi.comnih.gov

The rationale behind ACT is to overcome the limitations of the patient's own immune system, which may have an insufficient number of tumor-specific T cells or may be suppressed by the tumor microenvironment. nih.gov By expanding tumor-reactive T cells ex vivo to massive numbers and then re-infusing them, a potent and immediate anti-tumor attack can be mounted. nih.gov

Several strategies for ACT incorporate MAGE antigen specificity. One approach involves identifying and expanding naturally occurring MAGE-specific T cells from a patient's blood or tumor. However, these cells are often rare and may have suboptimal functionality. frontiersin.org

A more robust and widely applicable approach is to genetically engineer a patient's T cells to express a high-affinity TCR specific for a MAGE epitope. mdpi.com This involves isolating T cells from the patient and introducing a gene that encodes a TCR that has been pre-selected for its strong reactivity against the MAGE-2 (212-220)/HLA-Cw7 complex. Clinical trials using T cells engineered to express TCRs against other MAGE antigens, such as MAGE-A3, have shown promising results, with some patients experiencing significant tumor regression. nih.gov However, a major challenge is the potential for off-tumor toxicity if the targeted antigen is also expressed on healthy tissues. frontiersin.org MAGE antigens are considered cancer-testis antigens, meaning their expression is largely restricted to tumor cells and immune-privileged sites like the testes, making them relatively safe targets. mdpi.com

The combination of ACT with other immunotherapies, such as DC vaccination, holds great promise. A DC vaccine could be used to prime and expand a population of MAGE-2 (212-220)-specific T cells in vivo, which could then be harvested, further expanded ex vivo, and re-infused as a form of ACT. This combined approach could lead to a more potent and durable anti-tumor immune response.

Interactive Data Table: Preclinical Immunotherapy Strategies for MAGE-2 (212-220)

Strategy Sub-Strategy Key Findings/Rationale Relevant Molecules
Peptide-Based VaccinationAdjuvant SystemsAdjuvants like IFA and TLR agonists enhance the immunogenicity of peptides by stimulating innate immunity and APC activation. nih.govmdpi.comIncomplete Freund's Adjuvant (IFA), Poly-ICLC (TLR3 agonist)
Delivery PlatformsLiposomes and nanoparticles protect peptides from degradation and facilitate targeted delivery to APCs. nih.govgoogle.comembopress.orgLiposomes, Polymeric Nanoparticles
Peptide ModificationLong peptides allow for processing and presentation on both MHC class I and II, activating CD8+ and CD4+ T cells. frontiersin.orgMAGE-A2 Long Peptide
Dendritic Cell-Based ApproachesEx Vivo Loading/EngineeringDCs are loaded with the MAGE-2 peptide/protein or genetically engineered to express the antigen for potent T-cell priming. aai.orgnih.govGM-CSF, IL-4, TNF-α
Elicitation of T-Cell ResponsesModified DCs induce proliferation of MAGE-2 specific CTLs that produce IFN-γ and kill tumor cells. nih.govnih.govInterferon-gamma (IFN-γ)
Adoptive T-Cell TherapyTCR EngineeringPatient T cells are genetically modified to express a high-affinity TCR for the MAGE-2 (212-220) epitope. mdpi.comnih.govT-Cell Receptor (TCR)

Generation and Expansion of MAGE-2 (212-220) Specific T Cells for Adoptive Transfer.

The generation of T cells specific for the MAGE-2 (212-220) epitope is a critical first step in developing adoptive T-cell transfer therapies. This process involves isolating and stimulating T cells that can recognize this specific peptide when it is presented by Human Leukocyte Antigen (HLA) molecules, most notably HLA-A*02:01. The MAGE-A2 peptide with the amino acid sequence YLQLVFGIEV, which corresponds to the 212-220 region in some protein accessions and 157-166 in others, is a known cytotoxic T lymphocyte (CTL) epitope. acrobiosystems.comsb-peptide.com

A primary method for generating these specific T cells involves the stimulation of peripheral blood mononuclear cells (PBMCs) obtained from both healthy donors and cancer patients. sb-peptide.com In this approach, synthetic YLQLVFGIEV peptide is used to prime an immune response in vitro. Antigen-presenting cells (APCs) within the PBMC population, such as dendritic cells (DCs), process and present the peptide on their HLA class I molecules. This presentation activates rare, pre-existing CD8+ T cells with T-cell receptors (TCRs) that are specific to the MAGE-2 (212-220) peptide-HLA complex.

To enhance the efficiency and specificity of this process, researchers often use autologous DCs as more potent APCs. These DCs are generated from monocytes, matured, and then pulsed with the synthetic MAGE-A2 peptide before being co-cultured with the patient's or donor's T cells. sb-peptide.com The addition of cytokines such as Interleukin-2 (IL-2) and IL-7 to the culture medium is crucial for promoting the survival, proliferation, and expansion of the activated antigen-specific T cells to achieve the large numbers required for adoptive transfer. acrobiosystems.com

The frequency and specificity of the expanded T-cell population can be monitored using techniques like the ELISPOT assay, which measures cytokine production (e.g., Interferon-gamma) upon antigen recognition, or through staining with MHC-tetramer reagents. sb-peptide.commblbio.com These tetramers are complexes of four HLA molecules bound to the MAGE-2 (212-220) peptide, which can directly bind to and identify the specific T cells. mblbio.com

Preclinical Efficacy in Relevant In Vitro and In Vivo Models.

Once MAGE-2 (212-220)-specific T cells are successfully generated and expanded, their ability to recognize and kill tumor cells must be validated in preclinical models. These studies are essential to demonstrate the potential therapeutic efficacy before any clinical application.

In vitro efficacy is commonly assessed using cytotoxicity assays. In these experiments, the expanded CTLs are co-cultured with target tumor cell lines. The key requirement for the target cells is that they must express both the MAGE-A2 antigen and the correct HLA allele (e.g., HLA-A*02:01) to present the (212-220) peptide. acrobiosystems.comsb-peptide.com Control cells, such as tumor cells that lack MAGE-A2 expression or have a mismatched HLA type, are used to confirm the specificity of the killing.

Research has demonstrated that CTLs induced by stimulating PBMCs with the YLQLVFGIEV peptide can effectively lyse tumor cells that endogenously express both MAGE-A2 and HLA-A2. acrobiosystems.comsb-peptide.com This indicates that the peptide is naturally processed and presented by tumor cells, making it a valid target for immunotherapy. The lytic activity is typically measured by chromium-51 (B80572) release assays or similar methods that quantify target cell death. Furthermore, the activation of these CTLs upon encountering target cells is confirmed by measuring the release of effector cytokines like Interferon-gamma (IFN-γ). nih.gov

While detailed in vivo studies in animal models specifically for MAGE-2 (212-220)-targeted T-cell transfer are not as extensively documented as for other MAGE antigens, the general approach involves using immunodeficient mice xenografted with human tumors. These tumors would be selected or engineered to express MAGE-A2 and the appropriate HLA allele. The adoptively transferred T cells are then evaluated for their ability to infiltrate the tumor, inhibit its growth, and improve the survival of the mice. Studies in HLA-transgenic mice have shown that the MAGE-A2 (212-220) peptide is capable of eliciting a CTL response, providing a basis for such in vivo therapeutic models. sb-peptide.com

Table 1: Preclinical Efficacy of MAGE-2 (212-220) Specific T Cells

Study Type Model Used Methodology Key Findings Citations
In Vitro Human PBMCs from healthy donors Stimulation with synthetic YLQLVFGIEV peptide and IL-7. Successful induction of peptide-specific CTLs. acrobiosystems.com
In Vitro HLA-A2+ tumor cell lines expressing MAGE-2 Cytotoxicity assay (Chromium release). Induced CTLs lysed target tumor cells but not control cells. acrobiosystems.comsb-peptide.com
In Vitro HLA-A24+ tumor cell lines expressing MAGE-2 Cytotoxicity assay. CTLs induced with a MAGE-2 peptide lysed HLA-A24+, MAGE-2+ tumor cells. acrobiosystems.com
In Vitro Prostate Cancer (PCa) cell lines (PC3, LNCaP) Co-culture of T cells with DCs pulsed with MAGE-A2 long peptide. Induced CTLs showed substantial cytotoxicity and increased IFN-γ production against PCa cells. nih.gov

T-Cell Receptor (TCR) Gene Engineering and Chimeric Antigen Receptor (CAR) Approaches Targeting MAGE-2 (212-220).

Building upon the principles of adoptive cell therapy, genetic engineering of T cells to express tumor-specific receptors represents a more advanced and potentially more potent strategy. This includes engineering T cells with either specific T-cell receptors (TCRs) or chimeric antigen receptors (CARs).

TCR gene engineering involves isolating the gene sequences for the alpha and beta chains of a TCR that has a high affinity and specificity for a particular peptide-MHC complex, such as MAGE-2 (212-220) presented by HLA-A2. nih.govtscan.com These TCR genes are then inserted into a patient's own T cells, typically using a viral vector. mdpi.comfrontiersin.org This process creates a large population of T cells that are all capable of recognizing the tumor antigen, overcoming the need to isolate and expand rare, naturally occurring specific T cells from a patient. mdpi.com For a target like MAGE-2 (212-220), this would involve identifying a potent TCR from a patient or a healthy donor who mounted a response to the peptide, and then using that TCR to arm a larger population of T cells for therapy. tscan.com While this approach has shown promise for other MAGE antigens like MAGE-A3 and MAGE-A4, leading to clinical trials, specific preclinical studies detailing the generation and testing of TCR-engineered T cells targeting the MAGE-2 (212-220) epitope are not extensively reported in the scientific literature. mdpi.comnih.govnih.gov

Chimeric Antigen Receptor (CAR) T-cell therapy is another form of genetic engineering. explorecelltherapy.com Conventional CARs consist of an antibody-derived single-chain variable fragment (scFv) that recognizes a surface antigen on tumor cells, linked to intracellular signaling domains that activate the T cell. nih.gov This approach is generally limited to cell surface proteins. However, newer developments include TCR-like CARs, which use an antibody fragment designed to recognize a specific peptide-MHC complex, such as MAGE-2 (212-220)/HLA-A2. nih.govmdpi.com This combines the antigen-targeting mechanism of a TCR with the robust signaling of a CAR. This strategy allows the targeting of intracellular proteins like MAGE-A2. Preclinical and clinical research is actively exploring TCR-like CARs for MAGE antigens such as MAGE-A4. nih.gov However, dedicated preclinical studies on CAR-T cells, including TCR-like CARs, specifically designed to target the MAGE-2 (212-220) peptide are not widely available in published research.

Methodological Frameworks in Mage 2 212 220 Research

In Vitro Assays for MAGE-2 (212-220) Immunogenicity and T-Cell Function

A variety of in vitro assays are instrumental in characterizing the immune response to the MAGE-2 (212-220) peptide. These laboratory-based techniques allow for the detailed examination of peptide-MHC interactions and the subsequent activation and function of specific T-cells.

MHC Binding and Stability Assays

The initial step in T-cell recognition is the binding of the antigenic peptide to a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell. kactusbio.com Assays to measure this interaction are therefore fundamental.

MHC-Peptide Binding Assays: These assays quantify the affinity of the MAGE-2 (212-220) peptide for its specific MHC allele. creativebiomart.net This is often achieved through competitive binding assays where the MAGE-2 peptide competes with a known high-affinity reference peptide. The ability of MAGE-2 (212-220) to displace the reference peptide provides a measure of its binding affinity. creativebiomart.net

MHC-Peptide Stability Assays: Beyond initial binding, the stability of the resulting peptide-MHC complex is crucial for a sustained immune response. creativebiomart.net These assays measure the dissociation rate of the peptide from the MHC molecule over time. A stable complex is more likely to be present on the cell surface for a sufficient duration to be recognized by T-cells. plos.org Techniques such as thermal denaturation can be employed, where the temperature at which the complex denatures is indicative of its stability. plos.org The carboxy-terminus of the peptide often plays a critical role in the stability of the MHC class I complex. plos.org

Assay TypePurposeKey MeasurementCommon Techniques
MHC-Peptide Binding To determine the binding affinity of MAGE-2 (212-220) to its specific MHC allele. creativebiomart.netIC50 (concentration of peptide required to inhibit 50% of the binding of a reference peptide).Competitive ELISA, Flow Cytometry-based assays. creativebiomart.net
MHC-Peptide Stability To assess the durability of the MAGE-2 (212-220)-MHC complex. creativebiomart.nett1/2 (half-life of the complex).Thermal denaturation assays, cell-based decay assays. plos.org

T-Cell Proliferation and Cytotoxicity Assays (e.g., ELISPOT, ICS)

Once the MAGE-2 (212-220) peptide is presented by MHC molecules, the focus shifts to the functional responses of T-cells.

Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay: The ELISPOT assay is a highly sensitive method used to quantify the number of cytokine-secreting cells at a single-cell level. bioagilytix.comucytech.com For MAGE-2 (212-220) research, peripheral blood mononuclear cells (PBMCs) or isolated T-cells are stimulated with the peptide. bioagilytix.com If the sample contains MAGE-2 (212-220)-specific T-cells, they will be activated and secrete cytokines, most commonly Interferon-gamma (IFN-γ). mabtech.comnih.gov Each spot that develops on the assay plate represents a single cytokine-producing cell, allowing for the enumeration of antigen-specific T-cells. bioagilytix.com This assay is frequently used to monitor immune responses in vaccination trials. mabtech.com

Intracellular Cytokine Staining (ICS): ICS is a flow cytometry-based technique that allows for the simultaneous detection of multiple cytokines produced by individual cells, along with the identification of the cell's phenotype through surface marker staining. nih.govbiocompare.com Following stimulation with the MAGE-2 (212-220) peptide, cells are treated with a protein transport inhibitor to trap cytokines intracellularly. biocompare.com The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against specific cytokines (e.g., IFN-γ, TNF-α, IL-2) and cell surface markers (e.g., CD8, CD4). researchgate.netcellcarta.com This provides a detailed profile of the responding T-cell populations. cellcarta.com

T-Cell Proliferation Assays: These assays measure the ability of MAGE-2 (212-220)-specific T-cells to proliferate upon antigen recognition. A common method involves labeling T-cells with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. nih.gov As the cells divide, the dye is distributed equally among daughter cells, leading to a stepwise reduction in fluorescence intensity that can be measured by flow cytometry. nih.gov Another approach is the ³H-thymidine incorporation assay, where the uptake of a radiolabeled nucleotide during DNA synthesis is quantified. researchgate.netnih.gov

Cytotoxicity Assays: To assess the primary function of cytotoxic T-lymphocytes (CTLs) – killing target cells – cytotoxicity assays are employed. A classic method is the chromium-51 (B80572) (⁵¹Cr) release assay, where target cells expressing the MAGE-2 (212-220)-MHC complex are labeled with radioactive chromium. When these target cells are killed by CTLs, the chromium is released and can be measured. More modern, non-radioactive methods utilize fluorescent dyes.

AssayPrinciplePrimary OutputKey Insights
ELISPOT Captures and visualizes cytokines secreted by individual T-cells upon peptide stimulation. bioagilytix.comucytech.comNumber of antigen-specific cytokine-producing cells. bioagilytix.comFrequency of responding T-cells. bioagilytix.com
ICS Detects intracellular cytokines in phenotypically defined T-cell subsets via flow cytometry. nih.govcellcarta.comPercentage of T-cells producing specific cytokines (e.g., IFN-γ, TNF-α). researchgate.netPolyfunctionality and phenotype of responding T-cells. cellcarta.com
T-Cell Proliferation Measures the division of T-cells after stimulation with the MAGE-2 (212-220) peptide.Proliferation index or percentage of divided cells.Proliferative capacity of specific T-cells.
Cytotoxicity Assay Quantifies the ability of CTLs to lyse target cells presenting the MAGE-2 (212-220) peptide.Percentage of target cell lysis.Effector function of cytotoxic T-cells.

Flow Cytometric Analysis of MAGE-2 (212-220) Specific T-Cell Populations

Flow cytometry is a cornerstone technique for the detailed characterization of MAGE-2 (212-220) specific T-cell populations. researchgate.netopen.ac.uk By using fluorescently labeled antibodies against various cell surface and intracellular proteins, researchers can identify and quantify specific T-cell subsets within a heterogeneous population. researchgate.net

A key application is the use of MHC-peptide multimers (tetramers or dextramers) to directly visualize and enumerate MAGE-2 (212-220)-specific T-cells. nih.gov These reagents consist of multiple copies of the MAGE-2 (212-220)-MHC complex linked to a fluorescent molecule. They bind with high avidity to T-cell receptors (TCRs) that recognize this specific complex, allowing for their detection by flow cytometry. nih.gov

Furthermore, flow cytometry can be used to analyze the memory phenotype of these T-cells by staining for markers such as CD45RA and CCR7. researchgate.netresearchgate.net This allows for the differentiation between naïve, central memory, effector memory, and terminally differentiated effector T-cells, providing insights into the nature and durability of the immune response. researchgate.net In some studies, the activation marker CD137 is used to identify MAGE-specific T-cell responses. researchgate.netresearchgate.net

In Vivo Preclinical Models for MAGE-2 (212-220) Directed Immunotherapy

To evaluate the therapeutic potential of MAGE-2 (212-220)-based immunotherapies in a living organism, preclinical animal models are indispensable. mabtech.comfrontiersin.org

Syngeneic and Genetically Modified Mouse Tumor Models

Syngeneic Mouse Models: These models utilize mouse tumor cell lines that are genetically identical to the immunocompetent mouse strain they are implanted into. championsoncology.comcrownbio.com This prevents rejection of the tumor by the host immune system, allowing for the study of tumor-immune interactions in a fully functional immune environment. championsoncology.com To study MAGE-2 (212-220), a mouse tumor cell line would be engineered to express the human MAGE-2 antigen.

Genetically Modified Mouse Models (GEMMs): These models involve the genetic alteration of mice to better mimic human disease. columbia.edujournalmeddbu.com For MAGE-2 (212-220) research, this could involve creating transgenic mice that express the human MHC allele capable of presenting the MAGE-2 (212-220) peptide. columbia.edu This allows for the study of the immune response to this human peptide in the context of a mouse model. CRISPR technology has accelerated the generation of these complex models. columbia.edu These models are crucial for understanding immune escape mechanisms and for the preclinical evaluation of immunotherapies. frontiersin.orgtd2inc.com

Ex Vivo and In Vivo Monitoring of Immune Responses

Following the administration of a MAGE-2 (212-220)-based immunotherapy in a preclinical model, it is crucial to monitor the induced immune response.

Ex Vivo Monitoring: This involves isolating immune cells (from spleen, lymph nodes, or the tumor itself) from the treated mice and analyzing them using the in vitro assays described in section 5.1. mabtech.com For instance, ELISPOT or ICS assays can be performed on splenocytes to quantify the frequency and function of MAGE-2 (212-220)-specific T-cells generated by a vaccine. mabtech.com Flow cytometry with MHC-peptide multimers can be used to track the expansion of these specific T-cell populations.

In Vivo Monitoring: Techniques such as bioluminescence imaging can be used to track tumor growth or regression over time in response to therapy. In some models, the trafficking of adoptively transferred, fluorescently labeled T-cells to the tumor site can be visualized in real-time. The ultimate measure of efficacy in these models is the delay in tumor growth or complete tumor regression. jci.org

Computational and Bioinformatics Approaches for MAGE-2 (212-220) Epitope Analysis

The identification and analysis of tumor-associated antigens like MAGE-2 are pivotal for developing targeted cancer immunotherapies. Computational and bioinformatics methodologies provide powerful tools to predict, analyze, and refine potential T-cell epitopes from these antigens, such as the MAGE-2 (212-220) peptide. These in silico approaches accelerate the discovery process, reduce experimental costs, and offer deep insights into the molecular interactions governing immune recognition.

Epitope Prediction Algorithms and Tools for MAGE-2 (212-220)

The initial step in identifying potential T-cell epitopes from a protein sequence involves the use of epitope prediction algorithms. These tools are designed to identify short peptide sequences that are likely to bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. google.com For the MAGE-2 antigen, various computational tools can be employed to predict which peptides, including the (212-220) region, have a high binding affinity for specific HLA alleles.

Several web-based servers and standalone software packages are available for this purpose. These tools often utilize machine learning algorithms, such as artificial neural networks or support vector machines, trained on large datasets of experimentally validated MHC-binding peptides. spandidos-publications.com The prediction is based on scoring systems that consider the amino acid sequence of the peptide and its compatibility with the binding groove of a given MHC molecule. spandidos-publications.comnih.gov

For instance, the NetCTL server is an example of a tool that can be used to predict HLA-A2 and -A24 restricted CTL epitopes from the MAGE-n antigen family. spandidos-publications.com Such predictions are based on a combination of factors including predicted MHC binding affinity, C-terminal cleavage affinity, and TAP transport efficiency. spandidos-publications.com Similarly, computer-based programs like the one from the BioInformatics and Molecular Analysis Section (BIMAS) can predict potential HLA-A2402 binding 9-mer peptides from MAGE-A4. aacrjournals.org The Immune Epitope Database (IEDB) also provides a suite of tools for predicting MHC class I and class II binding epitopes. nih.gov

The process typically involves inputting the amino acid sequence of the MAGE-2 protein into the prediction tool and selecting the HLA alleles of interest. The output is a list of peptides with predicted binding scores. nih.gov The MAGE-2 (212-220) peptide, EGDCAPEEK, has been identified as a tumor-specific antigenic peptide presented by HLA-Cw7 molecules. nih.gov Computational analyses can further refine this by predicting its binding affinity to a range of HLA alleles, helping to prioritize it for further experimental validation.

Below is an interactive table showcasing examples of epitope prediction tools and their applications in MAGE antigen research.

Tool/ServerPrediction MethodApplication in MAGE ResearchReference
NetCTL 1.2 ServerArtificial Neural Networks (ANN)Predicted HLA-A2 and HLA-A24 restricted CTL epitopes from MAGE-n. spandidos-publications.com
IEDB MHC-I Binding ToolIEDB Recommended 2.22 (NetMHCpan EL)Predicted potential HLA-A2 restricted CD8 T cell epitopes from MAGE-A3. nih.gov
BioInformatics and Molecular Analysis Section (BIMAS)Computer-based programPredicted potential HLA-A2402 binding 9-mer peptides from MAGE-A4. aacrjournals.org
SYFPEITHI/NIH---Predicted HLA binding for MAGE-2 epitopes revealed by housekeeping proteasome digestion. googleapis.com

Molecular Dynamics Simulations of MAGE-2 (212-220) Complexes

Once a potential epitope like MAGE-2 (212-220) is identified, molecular dynamics (MD) simulations can provide a deeper understanding of its interaction with the MHC molecule. nih.gov MD simulations are computational methods that model the physical movements of atoms and molecules over time, offering a dynamic view of the pMHC complex. nih.govnih.gov This approach is particularly valuable for studying the stability of the peptide within the MHC binding groove and the conformational changes that occur upon binding. researchgate.net

The process begins with the construction of a three-dimensional model of the MAGE-2 (212-220) peptide in complex with a specific HLA molecule, for example, HLA-Cw7. nih.gov If a crystal structure is not available, homology modeling can be used to build the initial complex. This model is then placed in a simulated physiological environment, including water molecules and ions, and subjected to force field calculations that govern the interactions between atoms.

By analyzing the trajectory of the simulation, researchers can assess various properties of the pMHC complex:

Binding Stability: The root mean square deviation (RMSD) of the peptide's backbone atoms can indicate how stably it remains in the binding groove. researchgate.net

Key Interactions: The simulation can reveal specific hydrogen bonds, salt bridges, and van der Waals interactions between the peptide and MHC residues that are crucial for binding. nih.gov

Conformational Dynamics: It can show how the peptide and MHC molecule move and adapt to each other, providing insights into the flexibility of the complex. biorxiv.org

Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the peptide to the MHC molecule, providing a quantitative measure of affinity. mdpi.com

These simulations can help explain why certain peptides are immunogenic while others are not, even if they have similar predicted binding affinities. nih.gov For instance, the dynamics of the complex can influence its recognition by a T-cell receptor (TCR). biorxiv.org

Simulation AspectInformation GainedRelevance to MAGE-2 (212-220)
Peptide Conformation The three-dimensional shape of the peptide when bound to the MHC molecule.Understanding how MAGE-2 (212-220) fits into the HLA binding groove.
Complex Stability How tightly the peptide is held by the MHC molecule over time.Predicting the longevity of the MAGE-2 (212-220)-HLA complex on the cell surface.
Intermolecular Interactions Identification of key amino acid residues involved in binding.Guiding the design of modified peptides with enhanced binding affinity.
Solvent Accessibility Which parts of the peptide are exposed to the solvent and potentially to the TCR.Informing on the potential for T-cell recognition.

Data Integration and Systems Immunology Approaches

The study of MAGE-2 (212-220) and other tumor antigens benefits greatly from a systems immunology approach, which integrates data from multiple sources to build a comprehensive picture of the anti-tumor immune response. elifesciences.org This involves combining computational predictions with experimental data from genomics, proteomics, and immunology.

Data integration can involve several layers of information:

Genomic and Transcriptomic Data: Analyzing tumor samples for the expression of MAGE-A2 and the specific HLA alleles of the patient can confirm the relevance of targeting this antigen.

Proteomic Data: Mass spectrometry-based immunopeptidomics can directly identify peptides that are naturally processed and presented by MHC molecules on the surface of tumor cells, providing experimental validation for predicted epitopes.

Immunological Data: Results from in vitro T-cell assays, such as ELISpot and intracellular cytokine staining, can be correlated with computational predictions to assess the immunogenicity of MAGE-2 (212-220).

Systems immunology aims to create predictive models of the immune response. elifesciences.org For example, by integrating epitope prediction data with information on TCR repertoires, it may be possible to predict which patients are more likely to respond to a MAGE-2-based immunotherapy. This holistic approach moves beyond the analysis of individual components to understand the emergent properties of the complex interactions between the tumor and the immune system. elifesciences.org

The development of multi-epitope vaccines, which combine several immunogenic peptides, is an area where systems immunology is particularly impactful. nih.gov By analyzing the MAGE-A family of antigens and predicting epitopes for a wide range of HLA alleles, it's possible to design a vaccine with broader population coverage.

Data TypeContribution to MAGE-2 (212-220) Research
Genomics Identifies the presence of the MAGEA2 gene in tumor cells.
Transcriptomics Confirms the expression of the MAGEA2 gene.
Proteomics Validates the presence and presentation of the MAGE-2 (212-220) peptide on tumor cells.
Immunoinformatics Predicts the binding of MAGE-2 (212-220) to various HLA alleles and its potential immunogenicity.
Clinical Data Correlates the presence of MAGE-2 (212-220)-specific T-cells with patient outcomes.

Future Directions and Outstanding Questions in Mage 2 212 220 Research

Elucidating the Full Landscape of MAGE-2 (212-220) Presentation and Recognition Variability.

A critical area of future research is to fully understand the variability in how the MAGE-2 (212-220) peptide is presented by cancer cells and recognized by the immune system. The expression of the MAGE-2 gene is observed in a significant percentage of various malignancies, including melanomas, gastric carcinomas, and esophageal carcinomas. aacrjournals.org However, the actual presentation of the (212-220) peptide on the cell surface is dependent on the patient's human leukocyte antigen (HLA) type.

Initial research has identified that MAGE-2 derived peptides can be presented by HLA-A2. aacrjournals.org More recent studies have also identified a MAGE-2-encoded peptide presented by HLA-A24, which is particularly prevalent in the Japanese population. aacrjournals.org This discovery significantly broadens the potential patient population that could benefit from MAGE-2 targeted therapies. Further investigation is needed to identify other HLA alleles capable of presenting this peptide, which would further expand its applicability across different ethnic groups.

Moreover, the level of MAGE-2 expression can vary between different tumor types and even within the same tumor. sb-peptide.com Understanding the factors that regulate MAGE-2 gene expression and the subsequent processing and presentation of the (212-220) peptide is crucial. This includes studying the role of the tumor microenvironment and the cellular machinery responsible for antigen processing and presentation, such as the transporter associated with antigen processing (TAP). iiarjournals.orgoaepublish.com

The T-cell receptor (TCR) repertoire that recognizes the MAGE-2 (212-220)-HLA complex also exhibits significant variability. The affinity of the TCR for the peptide-MHC complex is a key determinant of the subsequent T-cell response. eur.nlnih.gov Future studies should aim to characterize the diversity of TCRs specific for MAGE-2 (212-220) in both healthy individuals and cancer patients. This knowledge will be invaluable for the development of more effective T-cell based therapies.

Advanced Strategies for Enhancing MAGE-2 (212-220) Specific T-Cell Responses.

A major goal in the field is to develop strategies that can amplify the magnitude and quality of T-cell responses against MAGE-2 (212-220). Several promising avenues are being explored.

Vaccine Adjuvants and Delivery Systems: The immunogenicity of peptide vaccines can be significantly enhanced by co-administration with powerful adjuvants. For instance, the use of granulocyte-macrophage colony-stimulating factor (GM-CSF) as an adjuvant has shown promise in increasing the inhibition of tumor growth in preclinical models. nih.gov The development of novel vaccine delivery systems, such as dendritic cell (DC)-based vaccines, is another active area of research. nih.govnih.gov DCs are potent antigen-presenting cells that can be loaded with the MAGE-2 (212-220) peptide or engineered to express the MAGE-2 gene, thereby efficiently priming T-cell responses. nih.govaai.org

Affinity-Enhanced T-Cell Receptors: Genetic engineering of T-cells to express high-affinity TCRs specific for MAGE-2 (212-220) is a powerful strategy. eur.nlnih.gov By isolating and cloning TCRs with optimal binding characteristics, it is possible to create a large population of highly potent T-cells for adoptive cell transfer therapy. mdpi.com However, a key challenge is to enhance affinity without increasing the risk of off-target toxicities due to cross-reactivity with other self-peptides. nih.govnih.gov

Cytokine and Co-stimulatory Molecule Modulation: The local and systemic cytokine environment plays a critical role in shaping the T-cell response. The administration of cytokines that promote T-cell proliferation and survival, such as Interleukin-2 (IL-2), or the blockade of inhibitory cytokines could enhance the efficacy of MAGE-2 (212-220) targeted therapies. Furthermore, providing co-stimulatory signals, for example through agonistic antibodies targeting molecules like 4-1BB (CD137), can further boost T-cell activation and function. d-nb.info

Investigation of Combination Immunotherapy Regimens Involving MAGE-2 (212-220).

The future of cancer therapy likely lies in the rational combination of different treatment modalities. Integrating MAGE-2 (212-220) targeted therapies with other immunotherapeutic approaches holds significant promise.

Immune Checkpoint Inhibitors: Combining MAGE-2 (212-220) vaccination or T-cell therapy with immune checkpoint inhibitors (ICIs) is a particularly attractive strategy. oaepublish.comnih.govnih.gov ICIs, such as anti-PD-1 or anti-CTLA-4 antibodies, work by releasing the "brakes" on the immune system, allowing for a more robust and sustained anti-tumor response. By targeting a specific tumor antigen with a MAGE-2 (212-220) based therapy and simultaneously unleashing the full potential of the immune system with ICIs, a synergistic effect may be achieved.

Combination with other Tumor-Associated Antigens: Many tumors express multiple tumor-associated antigens (TAAs). A multi-pronged attack targeting several TAAs simultaneously could reduce the risk of tumor escape due to antigen loss. aacrjournals.org For instance, combining a MAGE-2 (212-220) vaccine with vaccines targeting other MAGE family members, such as MAGE-A3, or other TAAs like NY-ESO-1, could lead to a broader and more durable anti-tumor immune response. aacrjournals.orgaacrjournals.org

Integration with Conventional Therapies: Chemotherapy and radiation therapy can induce immunogenic cell death, releasing tumor antigens and creating a pro-inflammatory environment that can enhance the efficacy of immunotherapy. nih.gov Investigating the optimal sequencing and timing of MAGE-2 (212-220) targeted therapies with these conventional treatments is an important area for future clinical trials.

Addressing Immunological Tolerance and Resistance Mechanisms to MAGE-2 (212-220) Targeting.

Despite the promise of MAGE-2 (212-220) as a therapeutic target, tumors can develop mechanisms to evade immune recognition and destruction. Overcoming these resistance mechanisms is a critical challenge.

Immune Tolerance: The immune system is generally tolerant to self-antigens, and since MAGE-A proteins are expressed in immune-privileged sites like the testis, a degree of central tolerance may exist. frontiersin.org Furthermore, the tumor microenvironment is often highly immunosuppressive, characterized by the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and inhibitory cytokines, which can dampen T-cell responses. mdpi.comd-nb.info Strategies to break tolerance, such as the depletion of Tregs or the modulation of the tumor microenvironment, will be crucial. d-nb.info

Antigen Presentation Defects: Tumors can escape immune surveillance by downregulating the expression of HLA molecules or components of the antigen processing machinery. oaepublish.com This prevents the presentation of the MAGE-2 (212-220) peptide on the cell surface, rendering the tumor cells invisible to T-cells. Understanding the frequency and mechanisms of such defects in different cancers is essential for patient selection and for developing strategies to counteract them, such as the use of agents that can upregulate HLA expression.

T-Cell Exhaustion: Chronic exposure to tumor antigens can lead to a state of T-cell exhaustion, where T-cells lose their effector functions. nih.gov This is a major mechanism of resistance to immunotherapy. Future research should focus on identifying the molecular pathways that drive T-cell exhaustion and developing strategies to reverse or prevent this process, potentially through the use of checkpoint inhibitors or other immunomodulatory agents.

Development of Next-Generation Research Tools for MAGE-2 (212-220) Studies.

Advancing our understanding and therapeutic application of MAGE-2 (212-220) will require the development and utilization of sophisticated research tools.

High-Throughput Screening Methods: The development of high-throughput methods to screen for novel HLA-A24-restricted CTL epitopes from various cancer-testis antigens is crucial. nih.gov In silico prediction tools combined with highly active dendritic cell culture methods can accelerate the identification of new immunogenic peptides. nih.gov

Advanced Imaging and Monitoring Techniques: Novel imaging techniques that can visualize T-cell trafficking and function within the tumor microenvironment in real-time would provide invaluable insights into the efficacy of MAGE-2 (212-220) targeted therapies. Furthermore, the development of sensitive and specific biomarkers to monitor the immune response and predict clinical outcomes is a high priority.

Synthetic Biology and Genome Engineering: The tools of synthetic biology, such as CRISPR-Cas9 and multiplex automated genome engineering (MAGE), offer unprecedented opportunities to engineer both immune cells and tumor cells for research and therapeutic purposes. nih.govnih.gov These technologies can be used to create more potent and safer engineered T-cells, to model mechanisms of resistance, and to screen for novel therapeutic targets.

Q & A

Q. How can researchers address ethical challenges in using patient-derived MAGE-2 (212-220) samples?

  • Methodological Answer : Obtain informed consent for secondary research uses during sample collection. Anonymize data using unique identifiers and store in HIPAA-compliant databases. For international collaborations, adhere to GDPR or local data protection laws .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.